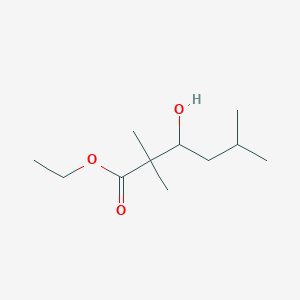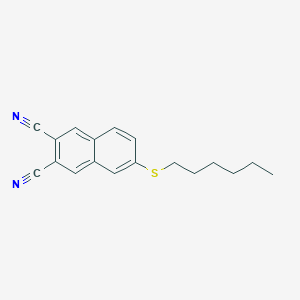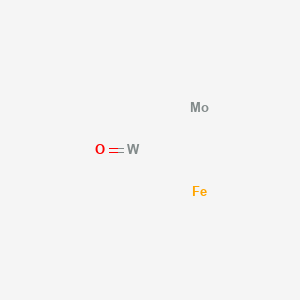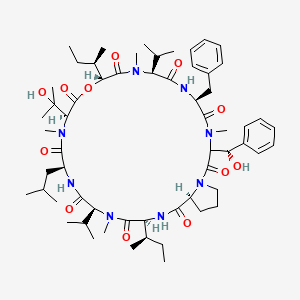
Aureobasidin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans This compound is known for its potent antifungal properties and is structurally related to other members of the aureobasidin family, such as Aureobasidin A
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aureobasidin E involves the assembly of its cyclic depsipeptide structure through a series of peptide bond formations and cyclization reactions. The process typically starts with the synthesis of linear peptide precursors, which are then cyclized to form the final cyclic structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are employed to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Aureobasidium pullulans strains. The fermentation conditions are optimized to maximize the yield of the compound, including the control of pH, temperature, and nutrient supply. After fermentation, the compound is extracted and purified using chromatographic techniques to obtain the desired purity and potency.
Análisis De Reacciones Químicas
Types of Reactions
Aureobasidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Aureobasidin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their synthetic methodologies.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential antifungal agent for treating fungal infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antifungal coatings and preservatives for various products.
Mecanismo De Acción
Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound specifically targets the enzyme’s active site, preventing the formation of inositol phosphorylceramide and thereby compromising the cell membrane’s structural integrity .
Comparación Con Compuestos Similares
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An inhibitor of serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Fumonisin B1: Inhibits ceramide synthase, affecting sphingolipid metabolism.
Uniqueness
Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase, which is not targeted by many other antifungal agents. This specificity makes it a valuable tool for studying sphingolipid biosynthesis and for developing targeted antifungal therapies.
Propiedades
Número CAS |
144302-34-1 |
|---|---|
Fórmula molecular |
C60H92N8O12 |
Peso molecular |
1117.4 g/mol |
Nombre IUPAC |
(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
Clave InChI |
CCOLHNQBJDUNIC-IJYBSRRDSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
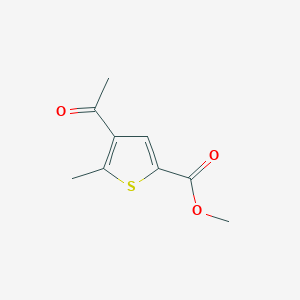
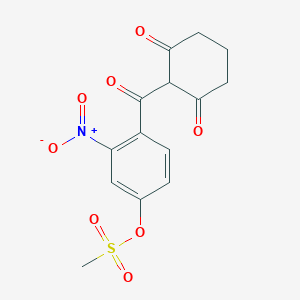
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
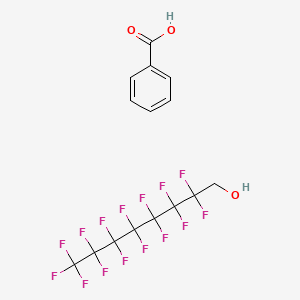
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
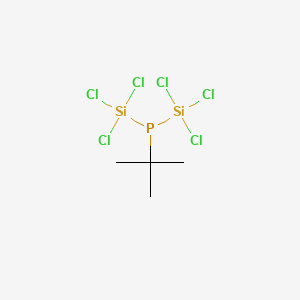
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
